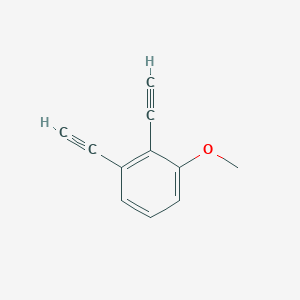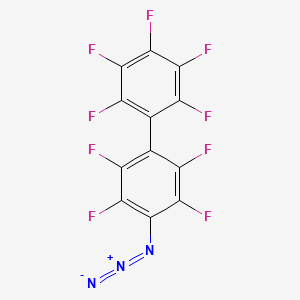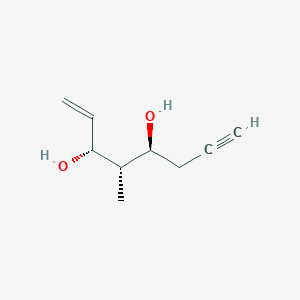
1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- is an organic compound characterized by the presence of a triple bond (alkyne) and two hydroxyl groups (diol). The compound’s structure includes a methyl group and specific stereochemistry, making it a chiral molecule with three stereocenters. This compound is part of the alkyne family, known for their carbon-carbon triple bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- typically involves multiple steps, including the formation of the alkyne and the introduction of hydroxyl groups. One common method is the use of alkyne metathesis, where a terminal alkyne reacts with a suitable catalyst to form the desired alkyne structure. The hydroxyl groups can be introduced through hydroboration-oxidation reactions, where the alkyne undergoes hydroboration followed by oxidation to form the diol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. Catalysts and reaction conditions are carefully controlled to ensure the desired stereochemistry and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The alkyne can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and hydroxyl groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The stereochemistry of the molecule plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Octen-7-yne-3,5-diol, 4-methyl-: Similar structure but without specific stereochemistry.
1-Octen-7-yne-3,5-diol: Lacks the methyl group.
1-Octen-7-yne-3-ol: Contains only one hydroxyl group.
Uniqueness
1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The presence of three stereocenters and the combination of alkyne and diol functionalities make it a versatile compound in various applications.
Properties
CAS No. |
309716-28-7 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(3R,4S,5S)-4-methyloct-1-en-7-yne-3,5-diol |
InChI |
InChI=1S/C9H14O2/c1-4-6-9(11)7(3)8(10)5-2/h1,5,7-11H,2,6H2,3H3/t7-,8-,9+/m1/s1 |
InChI Key |
QJLPSSSPXITMCC-HLTSFMKQSA-N |
Isomeric SMILES |
C[C@@H]([C@H](CC#C)O)[C@@H](C=C)O |
Canonical SMILES |
CC(C(CC#C)O)C(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
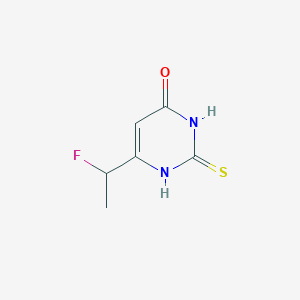
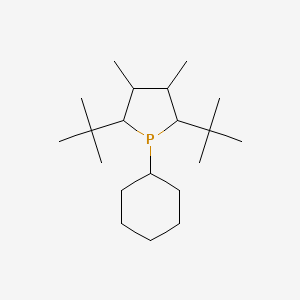

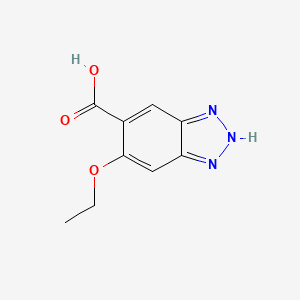
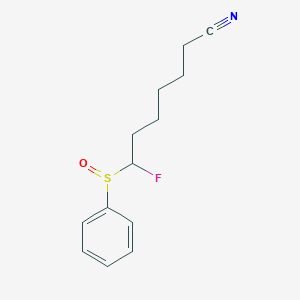
![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
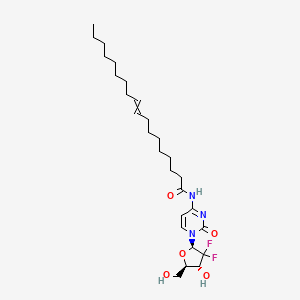
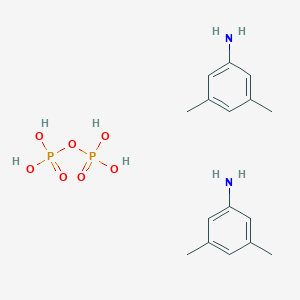
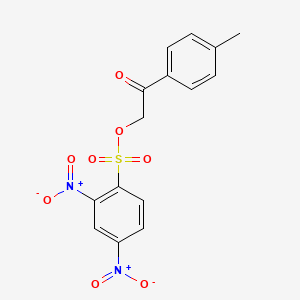
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
